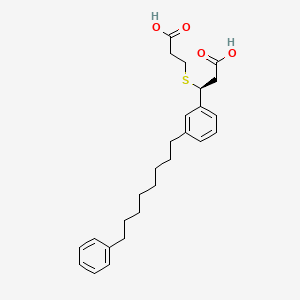

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

SK&F-S-106203 is a potent, orally active peptidoleukotriene receptor antagonist. It has been studied for its ability to inhibit the effects of leukotrienes, which are inflammatory mediators involved in conditions such as asthma and allergic reactions .

Vorbereitungsmethoden

Die Synthesewege und Reaktionsbedingungen für SK&F-S-106203 sind in der öffentlich zugänglichen Literatur nicht ausführlich beschrieben. Es ist bekannt, dass die Verbindung durch eine Reihe von organischen Reaktionen synthetisiert wird, die die Bildung eines Propionsäurederivats mit spezifischen funktionellen Gruppen umfassen .

Analyse Chemischer Reaktionen

SK&F-S-106203 unterliegt in erster Linie Reaktionen, die für organische Verbindungen mit ähnlichen funktionellen Gruppen typisch sind. Dazu gehören:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid may exhibit anti-inflammatory effects. Such properties are critical in developing treatments for conditions like asthma and other inflammatory diseases. For instance, cysteinyl leukotriene receptor antagonists have been shown to alleviate symptoms related to airway constriction and mucus secretion, which are common in asthma patients .

Leukotriene Receptor Modulation

The compound's structure suggests potential modulation of leukotriene receptors, which play a significant role in inflammatory responses. Compounds targeting these receptors can provide therapeutic avenues for managing chronic inflammatory diseases . The ongoing development of long-acting cysteinyl leukotriene receptor blockers highlights the relevance of similar compounds in clinical settings.

Biochemical Research

Protein Interaction Studies

The unique chemical structure of this compound allows it to be utilized in studies examining protein interactions and signaling pathways. By investigating how this compound interacts with specific proteins, researchers can gain insights into cellular mechanisms involved in inflammation and disease progression.

Antioxidant Activity

Similar compounds have been studied for their antioxidant properties, which can protect cells from oxidative stress—a contributing factor in various diseases including cancer and neurodegenerative disorders . The potential of this compound to act as an antioxidant could be explored further in preclinical studies.

Material Science Applications

Polymeric Composites

In material science, the incorporation of functionalized compounds like this compound into polymer matrices could enhance the properties of materials used in biomedical applications. Its chemical structure may facilitate interactions that improve biocompatibility and mechanical strength, making it suitable for use in drug delivery systems or tissue engineering scaffolds.

Nanotechnology

The compound's properties may also lend themselves to applications in nanotechnology, particularly in developing nanoparticles for targeted drug delivery. By modifying nanoparticles with this compound, researchers could potentially improve the specificity and efficacy of treatments for various diseases.

Case Studies and Research Findings

Wirkmechanismus

SK&F-S-106203 exerts its effects by selectively binding to and inhibiting peptidoleukotriene receptors. This prevents leukotrienes from exerting their pro-inflammatory effects, thereby reducing inflammation and related symptoms. The compound’s molecular targets include leukotriene C4, leukotriene D4, and leukotriene E4 receptors .

Vergleich Mit ähnlichen Verbindungen

SK&F-S-106203 ist einzigartig in seiner hohen Potenz und Selektivität als Peptidoleukotrien-Rezeptor-Antagonist. Ähnliche Verbindungen umfassen:

Pranlukast: Ein weiterer Leukotrien-Rezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Pobilukast: Eine Verbindung mit ähnlichen pharmakologischen Eigenschaften, die ebenfalls auf Leukotrienrezeptoren abzielt. SK&F-S-106203 zeichnet sich durch seine spezifische Bindungsaffinität und Wirksamkeit bei der Hemmung von Leukotrien-vermittelten Reaktionen aus.

Biologische Aktivität

3-(2-Carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid, often referred to as a derivative of thioether compounds, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which includes a carboxyethylthio group and a phenyl moiety with an extended alkyl chain. Understanding its biological activity can provide insights into its applications in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is C₁₉H₂₈O₂S. Its structural components include:

- Carboxyethylthio group : Contributes to the compound's reactivity and interaction with biological systems.

- Phenyl ring : Enhances lipophilicity, potentially improving membrane permeability.

- Alkyl chain : Influences the hydrophobic interactions within biological membranes.

Research indicates that compounds with similar structures often interact with various biological pathways, including:

- Leukotriene receptors : Compounds that modulate leukotriene pathways may exhibit anti-inflammatory properties. The interaction with these receptors can influence immune responses and inflammatory processes .

- Cell signaling pathways : The presence of carboxylic acid groups can facilitate hydrogen bonding, enhancing interactions with proteins involved in signal transduction.

Pharmacological Effects

-

Anti-inflammatory Activity :

- Compounds similar to this compound have shown potential in reducing inflammation by inhibiting leukotriene synthesis. This suggests a possible therapeutic role in conditions like asthma and chronic inflammatory diseases.

-

Antioxidant Properties :

- The thioether moiety may contribute to antioxidant activity, protecting cells from oxidative stress. This property is crucial for developing treatments for diseases linked to oxidative damage.

-

Cell Proliferation Inhibition :

- Preliminary studies indicate that derivatives of this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential applications in oncology.

Study 1: Anti-inflammatory Effects

A study explored the effects of thioether compounds on leukotriene receptors in vitro. Results indicated that the compound significantly reduced leukotriene-induced inflammation in human bronchial epithelial cells, highlighting its potential as an anti-inflammatory agent .

Study 2: Antioxidant Activity

In a model of oxidative stress using rat liver cells, this compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), suggesting effective antioxidant properties .

Study 3: Cancer Cell Proliferation

In vitro assays on breast cancer cell lines showed that this compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways. This finding positions it as a candidate for further development in cancer therapy .

Data Table

Eigenschaften

CAS-Nummer |

129047-98-9 |

|---|---|

Molekularformel |

C26H34O4S |

Molekulargewicht |

442.6 g/mol |

IUPAC-Name |

(3S)-3-(2-carboxyethylsulfanyl)-3-[3-(8-phenyloctyl)phenyl]propanoic acid |

InChI |

InChI=1S/C26H34O4S/c27-25(28)17-18-31-24(20-26(29)30)23-16-10-15-22(19-23)14-7-4-2-1-3-6-11-21-12-8-5-9-13-21/h5,8-10,12-13,15-16,19,24H,1-4,6-7,11,14,17-18,20H2,(H,27,28)(H,29,30)/t24-/m0/s1 |

InChI-Schlüssel |

IEOUXQMKLRALNJ-DEOSSOPVSA-N |

SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

Isomerische SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)[C@H](CC(=O)O)SCCC(=O)O |

Kanonische SMILES |

C1=CC=C(C=C1)CCCCCCCCC2=CC(=CC=C2)C(CC(=O)O)SCCC(=O)O |

Key on ui other cas no. |

129047-98-9 |

Synonyme |

3-(2-carboxyethylthio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid SK and F 106203 SK and F S-106203 SK and F-S-106203 SK and F-S106203 SKF 106203 SKF S106203 SKF-106203 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.